molecular formula C12H11N3O5S B1609284 Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- CAS No. 6470-52-6

Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-

Cat. No.: B1609284
CAS No.: 6470-52-6
M. Wt: 309.3 g/mol
InChI Key: CMMPSUASJUXJCV-UHFFFAOYSA-N
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Description

Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- is an organic compound with the molecular formula C18H16N4O7S2. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is characterized by the presence of both amino and nitro functional groups attached to a benzenesulfonic acid moiety, making it a versatile intermediate in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- typically involves the nitration of aniline derivatives followed by sulfonation. One common method includes the nitration of 4-nitroaniline, which is then subjected to sulfonation using sulfuric acid to introduce the sulfonic acid group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonic acids, nitroanilines, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- involves its interaction with various molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]- is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for drug development .

Properties

CAS No.

6470-52-6

Molecular Formula

C12H11N3O5S

Molecular Weight

309.3 g/mol

IUPAC Name

2-amino-5-(4-nitroanilino)benzenesulfonic acid

InChI

InChI=1S/C12H11N3O5S/c13-11-6-3-9(7-12(11)21(18,19)20)14-8-1-4-10(5-2-8)15(16)17/h1-7,14H,13H2,(H,18,19,20)

InChI Key

CMMPSUASJUXJCV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-]

6470-52-6

Origin of Product

United States

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